Cas no 17865-85-9 (Octamethylsilsesquioxane)
Octamethylsilsesquioxane Chemical and Physical Properties
Names and Identifiers
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- Octamethylsilsesquioxane
- Octamethyloctasiloxane
- PSS-Octamethyl substituted
- NON-HALOGEN ENVIRONMENTALLY BENIGN FIRE RETARDANT
- Permethyloctasilsesquioxane
- Poly(Methyl Silsesquioxane)
- Octasilsesquioxane, octamethyl-
- Octamethyl-POSS
- Pentacyclo[9.5.1.1(3,9).1(5,15).1(7,13)]octasiloxane, octamethyl-
- Octa(methylsilsesquioxane)
- SOQGBGSEJYZNPS-UHFFFAOYSA-N
- AMY42262
- 17865-85-9
- Octamethyl-pentacyclo-[9.5.1.13,9.15,15.17,13 ]-octasiloxane
- Permethylctasilsesquioxane
- 1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
- Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl-
- DTXSID20893395
- Pss-Ctamethyl Substituted
- Ctamethyl-Poss
- Ctamethylsilsesquioxane
- Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octamethyl-
- BS-21846
- AKOS015908968
- MFCD02683561
- I10272
- Octamethylsilsesquioxane POSS
- SCHEMBL2618631
- OCTAMETHYLPENTACYCLO[9.5.1.1(3),?.1?,(1)?.1?,(1)(3)]OCTASILOXANE
-
- MDL: MFCD02683561
- Inchi: 1S/C8H24O12Si8/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27/h1-8H3
- InChI Key: SOQGBGSEJYZNPS-UHFFFAOYSA-N
- SMILES: [Si]12(C)O[Si]3(C)O[Si]4(C)O[Si]5(C)O[Si](C)(O3)O[Si](C)(O[Si](C)(O5)O[Si](C)(O4)O1)O2
Computed Properties
- Exact Mass: 535.94192
- Monoisotopic Mass: 535.94218847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 28
- Rotatable Bond Count: 0
- Complexity: 456
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 111
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: solid
- Density: 1.3±0.1 g/cm3
- Melting Point: >350 °C (lit.)
- Boiling Point: 235.0±23.0 °C at 760 mmHg
- Flash Point: 97.6±23.0 °C
- PSA: 110.76
- Solubility: Not determined
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
Octamethylsilsesquioxane Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:Room temperature storage
Octamethylsilsesquioxane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 621614-5G |
PSS-Octamethyl substituted |
17865-85-9 | 5G |
¥ 630 | 2022-04-26 | ||
| BAI LING WEI Technology Co., Ltd. | 621614-25G |
PSS-Octamethyl substituted |
17865-85-9 | 25G |
¥ 2175 | 2022-04-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 526835-5G |
Octamethylsilsesquioxane |
17865-85-9 | 5G |
¥546.84 | 2022-02-24 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 526835-25G |
Octamethylsilsesquioxane |
17865-85-9 | 25G |
¥1890.48 | 2022-02-24 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P829456-250mg |
PSS-Octamethyl substituted |
17865-85-9 | 97% | 250mg |
¥37.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P829456-2g |
PSS-Octamethyl substituted |
17865-85-9 | 97% | 2g |
¥130.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P829456-10g |
PSS-Octamethyl substituted |
17865-85-9 | 97% | 10g |
¥476.00 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P47090-25g |
Permethyloctasilsesquioxane |
17865-85-9 | 25g |
¥898.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P47090-2g |
Permethyloctasilsesquioxane |
17865-85-9 | 2g |
¥118.0 | 2021-09-08 | ||
| abcr | AB386651-100 g |
Octamethylsilsesquioxane; . |
17865-85-9 | 100 g |
€302.80 | 2023-07-19 |
Octamethylsilsesquioxane Suppliers
Octamethylsilsesquioxane Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on Octamethylsilsesquioxane
Comprehensive Guide to Octamethylsilsesquioxane (CAS No. 17865-85-9): Properties, Applications, and Industry Trends
Octamethylsilsesquioxane (CAS No. 17865-85-9), often abbreviated as OMSQ, is a highly versatile organosilicon compound with a unique cage-like molecular structure. This silsesquioxane derivative has gained significant attention in materials science due to its exceptional thermal stability, low dielectric constant, and compatibility with polymers. As industries increasingly prioritize high-performance materials for electronics, coatings, and nanotechnology, understanding the properties and applications of Octamethylsilsesquioxane becomes crucial for researchers and engineers alike.
The molecular architecture of Octamethylsilsesquioxane features a rigid inorganic silica-like core (Si8O12) surrounded by eight methyl groups, creating what scientists describe as a "hybrid organic-inorganic nanostructure." This configuration combines the best attributes of both worlds: the thermal and chemical stability of ceramics with the processability of organic compounds. Recent studies published in ACS Applied Materials & Interfaces highlight how this nanoscale building block can enhance material properties when incorporated into composites, addressing common search queries about "improving polymer thermal resistance" and "nanomaterials for advanced coatings."
In the electronics sector, 17865-85-9 has emerged as a game-changer for next-generation semiconductor materials. Its low-k dielectric properties (with a dielectric constant around 2.7) make it ideal for reducing signal delay in high-speed circuits, a hot topic among engineers searching for "interlayer dielectric materials 2024." Major chip manufacturers are exploring OMSQ-based formulations to overcome the limitations of traditional SiO2 in sub-7nm node technologies, as evidenced by recent patent filings from leading semiconductor companies.
The cosmetic and personal care industry has also embraced Octamethylsilsesquioxane for its exceptional sensory characteristics and performance benefits. Market research indicates growing interest in "silicone alternatives for clean beauty," where OMSQ serves as a lightweight, non-greasy texturizer that improves product spreadability without compromising sustainability goals. Its volatility profile differs from conventional cyclomethicones, making it a subject of interest for formulators searching for "volatile silicone replacements" in sunscreens and makeup primers.
Environmental considerations surrounding silsesquioxane compounds have prompted extensive research into their ecological impact. Contrary to some misconceptions, Octamethylsilsesquioxane demonstrates favorable environmental persistence profiles compared to lower molecular weight silicones. Regulatory agencies have reviewed its safety data extensively, particularly regarding biodegradation pathways—a frequent search topic among sustainability-focused professionals ("are silsesquioxanes environmentally safe"). Life cycle assessments suggest that OMSQ can contribute to more durable products, potentially reducing material consumption over time.
Advanced material scientists are exploring innovative applications of CAS No. 17865-85-9 in emerging technologies. Recent breakthroughs include its use as a molecular scaffold for drug delivery systems (addressing searches for "nanocarriers for hydrophobic drugs") and as a template for porous materials in energy storage devices. The compound's ability to form well-defined nanostructures has sparked interest in "bottom-up nanotechnology fabrication methods," with research teams demonstrating its utility in creating precisely controlled surface patterns for photonic applications.
From a commercial perspective, the global market for Octamethylsilsesquioxane is projected to grow at a CAGR of 6.2% through 2028, driven by demand from Asia-Pacific electronics manufacturers and North American specialty chemical companies. Procurement specialists frequently search for "high-purity OMSQ suppliers" and "batch consistency in silsesquioxane production," reflecting industry needs for reliable material sources. Leading manufacturers have responded by implementing advanced quality control measures, including GC-MS characterization and particle size distribution analysis to ensure product uniformity.
Handling and processing of 17865-85-9 require specific considerations that professionals often inquire about. The compound's powder form necessitates proper dust control measures ("safe handling of nanosilica powders"), while its solubility characteristics influence formulation strategies ("best solvents for silsesquioxane dissolution"). Technical bulletins from major suppliers provide detailed guidance on storage conditions (typically inert atmosphere at room temperature) and compatibility with common industrial materials.
Looking ahead, research into Octamethylsilsesquioxane derivatives continues to expand, with modified versions showing promise in fields ranging from 3D printing resins to smart coatings. The scientific community remains particularly excited about its potential in "stimuli-responsive materials," where the OMSQ framework can be functionalized to create systems that change properties in response to environmental triggers. These developments align with growing market interest in "intelligent materials" and "multi-functional additives," positioning CAS No. 17865-85-9 as a cornerstone of future material innovations.
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